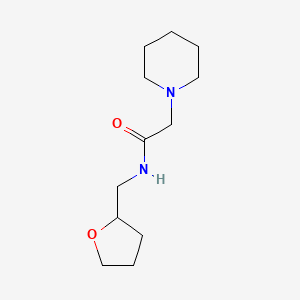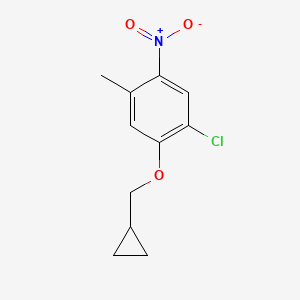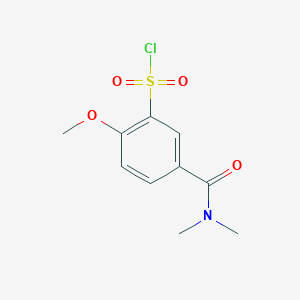![molecular formula C20H20N2O4 B2389439 4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 313404-87-4](/img/structure/B2389439.png)
4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, also known as MPDPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further exploration.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Patel et al. (2013) focused on synthesizing a compound similar to the specified chemical, evaluating its potential for anti-cancer and HIV treatments. This research underlines the significance of such compounds in developing treatments for critical health conditions (Patel et al., 2013).
Antimicrobial Activity
Kumar et al. (2012) explored the synthesis of compounds with structures related to the specified chemical, demonstrating their effectiveness as antimicrobial agents, particularly against bacterial and fungal infections (Kumar et al., 2012).
Spectroscopic and Nonlinear Optical Properties
The study by Tamer et al. (2015) investigated a compound structurally similar to the specified chemical, focusing on its spectroscopic properties and potential for nonlinear optical applications. This research highlights the diverse applications of such compounds in fields beyond pharmacology (Tamer et al., 2015).
Anti-diabetic Activity
Vaddiraju et al. (2022) synthesized and evaluated derivatives of the specified chemical for their potential anti-diabetic properties. This work contributes to the ongoing search for more effective diabetes treatments (Vaddiraju et al., 2022).
Antioxidant and Toxicity Evaluation
Jasril et al. (2019) synthesized pyrazoline analogues, including compounds similar to the specified chemical, assessing their antioxidant properties and toxicity. Such studies are crucial in determining the safety and therapeutic potential of new compounds (Jasril et al., 2019).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) created compounds structurally related to the specified chemical and tested them for anticancer and antiviral activities, discovering significant effects against specific cancer cell lines and viruses (Havrylyuk et al., 2013).
Anti-inflammatory and Analgesic Activities
Menozzi et al. (1994) researched compounds including structures similar to the specified chemical, finding notable anti-inflammatory and analgesic activities in animal models. This study contributes to the development of new pain and inflammation management drugs (Menozzi et al., 1994).
Antimicrobial and Antifungal Activities
Viji et al. (2020) characterized a compound related to the specified chemical, assessing its antimicrobial and antifungal properties. This research supports the development of new antimicrobial agents (Viji et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target15-lipoxygenases (ALOX15) , which are lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .
Mode of Action
It’s worth noting that similar compounds inhibit the catalytic activity of alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s activity .
Biochemical Pathways
The inhibition of alox15 can affect the metabolism of linoleic acid and arachidonic acid , which are involved in various biological processes, including inflammation and cell signaling.
Pharmacokinetics
Similar compounds are known to be metabolized mostly by esterases .
Result of Action
The inhibition of alox15 by similar compounds has been associated with potential therapeutic effects in various disease models, including cancer and inflammation .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)21-22(18)19(23)11-12-20(24)25/h2-10,18H,11-13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYCUVCDGLERQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)




![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)
